6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is a complex organic compound belonging to the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications. This specific compound features a bromine atom at the 6th position, a chlorophenyl group at the 4th position, and a methoxyphenyl group attached to the nitrogen atom of the quinazoline core. Quinazolines are often studied in medicinal chemistry due to their varied pharmacological properties, including anticancer and antimicrobial activities .
The synthesis of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine typically involves several steps:
These methods highlight the multi-step nature of synthesizing such complex compounds, often requiring careful control of reaction conditions to achieve high yields and purity.
The molecular structure of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine can be described by its molecular formula and its molecular weight of approximately 440.72 g/mol.
COc1cccc(Nc2nc(-c(cccc3)c3Cl)c(cc(cc3)Br)c3n2)c1
MDL Number (MFCD)
The compound's structure includes:
This compound can participate in various chemical reactions, including:
The mechanism of action for 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is primarily based on its interaction with specific molecular targets:
These properties suggest that the compound is stable under various conditions but may require specific handling due to its reactive functional groups .
The potential applications of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine include:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8